

# Solubility Profile & Process Guide: 3-Hydroxy-2-(trifluoromethyl)pyridine-4-methanol

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## Compound of Interest

Compound Name:	3-Hydroxy-2-(trifluoromethyl)pyridine-4-methanol
CAS No.:	1227515-05-0
Cat. No.:	B1408559

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## Executive Summary & Molecule Analysis

**3-Hydroxy-2-(trifluoromethyl)pyridine-4-methanol** is a high-value heterocyclic building block, often utilized in the synthesis of kinase inhibitors and agrochemicals. Its unique substitution pattern—combining a lipophilic electron-withdrawing trifluoromethyl group (-CF<sub>3</sub>) with two hydrophilic hydrogen-bonding moieties (-OH, -CH<sub>2</sub>OH)—creates a complex solubility landscape ("Janus-faced" molecule).

Understanding its solubility is critical for:

- Reaction Solvent Selection: Maximizing concentration/throughput.
- Purification: Designing effective crystallization antisolvent systems.
- Extraction: Optimizing liquid-liquid extraction (LLE) based on pH-dependent speciation.

## Physicochemical Profile (Calculated & Structural SAR)

Property	Value (Est.)	Mechanistic Insight
Molecular Weight	~193.12 g/mol	Small molecule, favorable kinetics.
LogP (Octanol/Water)	1.2 – 1.5	The -CF group significantly increases lipophilicity compared to Pyridoxine (Vitamin B6), shifting solubility toward organic solvents.
pKa (3-OH)	7.5 – 8.2	The electron-withdrawing -CF (ortho) and pyridine ring increase acidity compared to phenol (pKa 10).
pKa (Pyridine N)	< 2.0	Highly suppressed basicity due to the strong inductive effect of the adjacent -CF and -OH groups.
H-Bond Donors	2	Phenolic -OH and Aliphatic -CH OH.
H-Bond Acceptors	4+	Pyridine N, Oxygens, Fluorines.

## Solubility Landscape

The solubility of this compound is governed by the competition between the hydrophobic fluorinated domain and the hydrophilic hydroxyl domain.

## Solvent Class Compatibility Table

Solvent Class	Representative Solvents	Solubility Rating	Thermodynamic Rationale
Polar Protic	Methanol, Ethanol, IPA	High	Strong H-bonding interactions match the solute's dual -OH groups. Best for reaction media.
Polar Aprotic	DMSO, DMF, DMAc	Very High	Disrupts intermolecular H-bonds of the crystal lattice; excellent for stock solutions.
Esters/Ketones	Ethyl Acetate, Acetone	Moderate	Good for extraction; solubility decreases significantly at low temperatures (ideal for crystallization).
Chlorinated	DCM, Chloroform	Moderate	Soluble due to lipophilic -CF interaction, but limited by H-bond network.
Non-Polar	Hexane, Heptane, Toluene	Poor	The high polarity of the H-bond network prevents dissolution. Ideal antisolvents.
Aqueous	Water	pH Dependent	Low at neutral pH; High at pH > 9 (formation of phenolate anion).

## Thermodynamic Modeling (Hansen Solubility Parameters)

To predict solubility in novel solvent mixtures, we utilize the Hansen Solubility Parameters (HSP). The solute's interaction radius (

) relative to the solvent is defined by:

- (Dispersion): Driven by the aromatic ring and -CF<sub>3</sub>.
- (Polarity): Driven by the pyridine dipole and -OH.
- (H-bonding): Driven by -OH and -CH<sub>2</sub>-OH.

Process Insight: For crystallization, select a solvent pair where the solubility difference is maximized (e.g., Methanol solvent vs. Heptane antisolvent).

## Experimental Protocols

### Protocol: Gravimetric Solubility Determination (Shake-Flask Method)

This is the "Gold Standard" method for generating saturation data.

Reagents: High-purity solute (>98%), HPLC-grade solvents. Equipment: Temperature-controlled orbital shaker, 0.45 μm PTFE syringe filters.

Step-by-Step Workflow:

- Preparation: Add excess solid (~500 mg) to 5 mL of solvent in a sealed glass vial.
- Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours to ensure thermodynamic equilibrium.
- Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation during filtration).
- Quantification:

- Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.
- HPLC (Preferred): Dilute filtrate and analyze against a standard curve.

## Protocol: pH-Dependent Extraction Profile

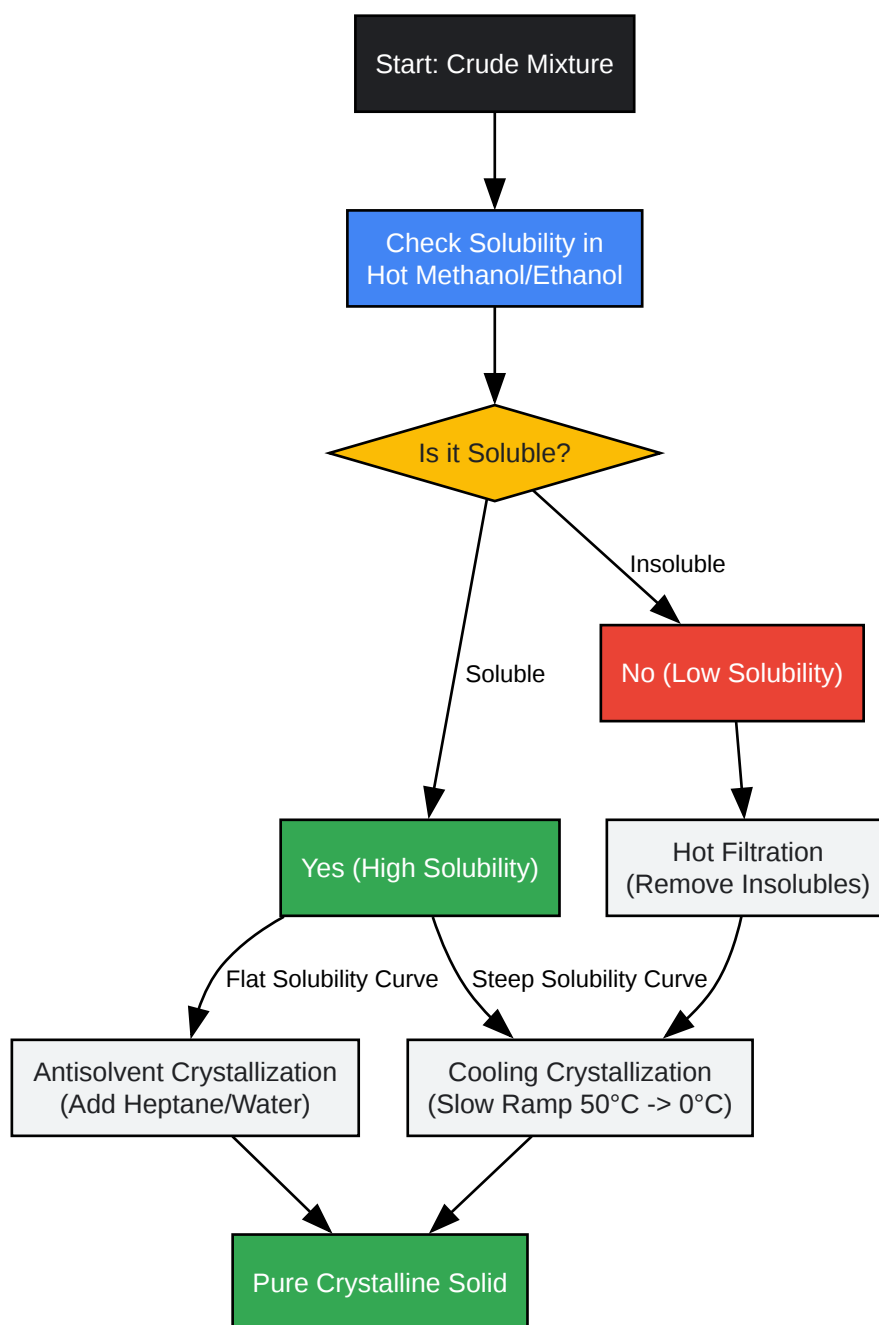
Due to the acidic 3-OH group, solubility can be toggled via pH.

- Dissolution: Dissolve compound in Ethyl Acetate.
- Basic Wash: Extract with 0.1 M NaOH. The compound deprotonates (forming the phenolate) and partitions into the aqueous phase.
- Acidification: Separate the aqueous layer and acidify to pH 4-5 with HCl. The compound re-protonates and precipitates or can be back-extracted into organic solvent.

## Process Optimization & Visualization

### Crystallization Decision Tree

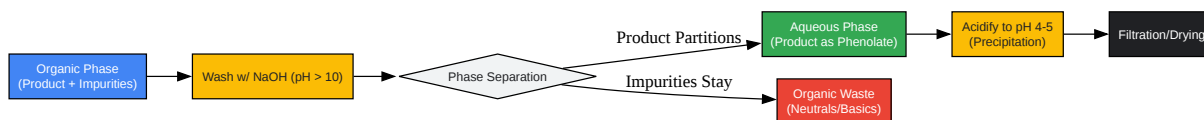
The following logic flow guides the selection of purification methods based on the solubility data derived above.



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Figure 1: Decision matrix for crystallization process development based on thermal solubility curves.

## pH-Switching Extraction Workflow



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Figure 2: Purification via pH-swing extraction, leveraging the acidity of the 3-OH group enhanced by the 2-CF<sub>3</sub> moiety.

## References

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